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molecular formula C6H10O4 B078403 2,3-Dimethylsuccinic acid CAS No. 13545-04-5

2,3-Dimethylsuccinic acid

Cat. No. B078403
M. Wt: 146.14 g/mol
InChI Key: KLZYRCVPDWTZLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05859047

Procedure details

To the 2,3-dimethyl succinic acid (5.13 g, 35.1 mmol), was added acetyl chloride (8.27 g, 7.49 mL, 105 mmol) at room temperature. The reaction mixture was refluxed at about 65° C. for 2 hrs. Workup consisted of concentration in vacuo, and drying in high vacuo. The desired product (4.95 g, with a little impurity of acetic acid) was obtained as a white solid.
Quantity
5.13 g
Type
reactant
Reaction Step One
Quantity
7.49 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH:6]([CH3:10])[C:7]([OH:9])=[O:8])[C:3](O)=[O:4].C(Cl)(=O)C>>[CH3:1][CH:2]1[CH:6]([CH3:10])[C:7](=[O:9])[O:8][C:3]1=[O:4]

Inputs

Step One
Name
Quantity
5.13 g
Type
reactant
Smiles
CC(C(=O)O)C(C(=O)O)C
Name
Quantity
7.49 mL
Type
reactant
Smiles
C(C)(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Workup consisted of concentration in vacuo
CUSTOM
Type
CUSTOM
Details
drying in high vacuo

Outcomes

Product
Name
Type
product
Smiles
CC1C(=O)OC(C1C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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